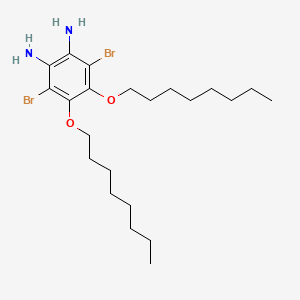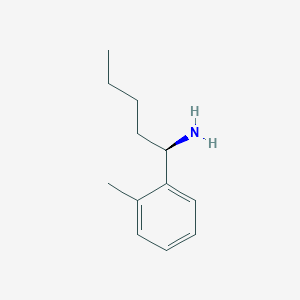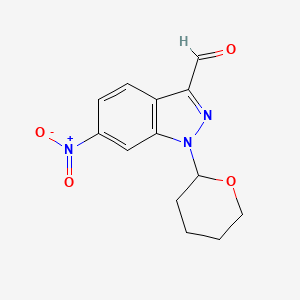![molecular formula C9H20N2O6S2 B13113888 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid; sulfuric acid is a compound that combines an organic molecule with sulfuric acid to form a salt. This compound is known for its unique structural features, which include a thiolane ring and multiple amine groups. The presence of sulfuric acid enhances its solubility and stability, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dithiol and a dihaloalkane, under basic conditions.
Introduction of Amine Groups: The amine groups are introduced via reductive amination, where the thiolane ring is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Pentanoic Acid Moiety: The pentanoic acid group is introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under high pressure and temperature.
Combination with Sulfuric Acid: The final step involves the reaction of the synthesized 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid with sulfuric acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Analytical techniques such as HPLC and NMR are used to verify the purity and structure of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted amines, amides.
Wissenschaftliche Forschungsanwendungen
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-[(2S,3S,4R)-3,4-diaminotetrahydrothiophen-2-yl]pentanoic acid
- **5-[(2S,3S,4R)-3,4-diaminotetrahydrothiophen-2-yl]pentanoic acid; hydrochloric acid
Uniqueness
Structural Features: The presence of sulfuric acid in 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid; sulfuric acid enhances its solubility and stability compared to its hydrochloric acid counterpart.
Reactivity: The compound’s unique reactivity profile makes it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H20N2O6S2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid |
InChI |
InChI=1S/C9H18N2O2S.H2O4S/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;1-5(2,3)4/h6-7,9H,1-5,10-11H2,(H,12,13);(H2,1,2,3,4)/t6-,7-,9-;/m0./s1 |
InChI-Schlüssel |
RHCWOPVZJPVNBV-UFLZEWODSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@@H](S1)CCCCC(=O)O)N)N.OS(=O)(=O)O |
Kanonische SMILES |
C1C(C(C(S1)CCCCC(=O)O)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


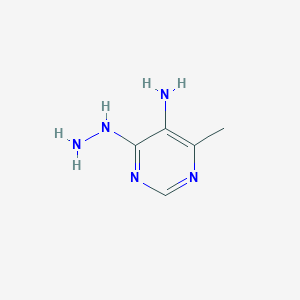

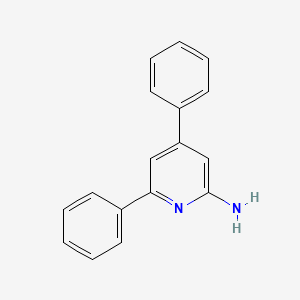


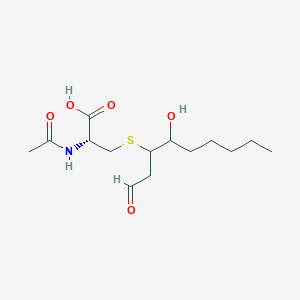
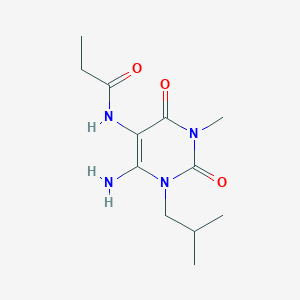
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)

